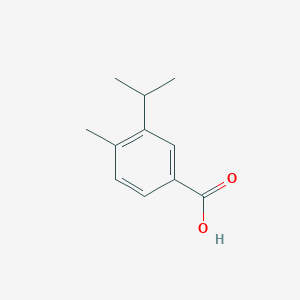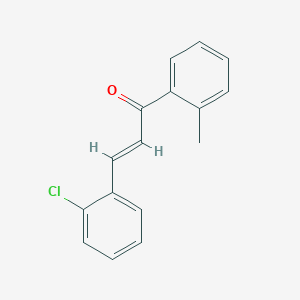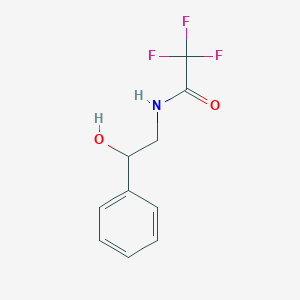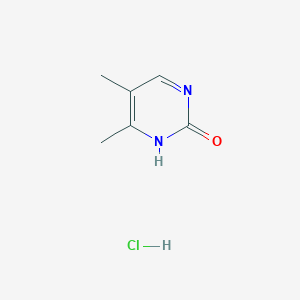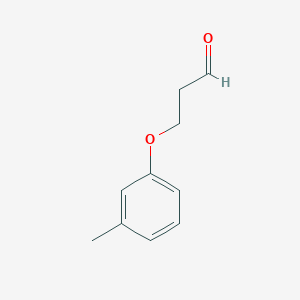
1,3-Bis(4-methylpyridin-2-yl)urea
Übersicht
Beschreibung
1,3-Bis(4-methylpyridin-2-yl)urea, also known as BMU, is an organic compound with the molecular formula C13H14N4O . It has shown great potential in various scientific disciplines due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C13H14N4O/c1-9-3-5-14-11(7-9)16-13(18)17-12-8-10(2)4-6-15-12/h3-8H,1-2H3,(H2,14,15,16,17,18) . The compound has a molecular weight of 242.28 . Physical and Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . The compound’s unique physical and chemical properties have made it a subject of interest in various scientific disciplines.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1,3-Bis(4-methylpyridin-2-yl)urea serves as an important intermediate in the synthesis of various chemical compounds. For instance, it's used in the synthesis of antibacterial and antifungal agents, as seen in the synthesis of derivatives like 1,3-bis[(E)-furan-2-yl)methylene]urea, which have been screened for their microbial inhibition properties (Alabi et al., 2020). Additionally, it's used in the creation of anticancer drugs, as demonstrated in the work on 1-methyl-3-(5-nitropyridin-2-yl) urea, which is a key intermediate in the development of small molecule anticancer drugs (Zhang et al., 2019).
Molecular Structure and Properties
Research has also been focused on the molecular structure and properties of this compound and its derivatives. Studies on the substituent effects on pyrid-2-yl ureas have been conducted to understand their conformational isomers and their binding constants with molecules like cytosine, which has implications in biochemical applications (Chien et al., 2004). Furthermore, the nature of urea-fluoride interaction has been explored, examining the hydrogen bonding capabilities of urea derivatives (Boiocchi et al., 2004).
Applications in Material Science
This compound has applications in material science as well. For example, it is utilized in the synthesis and characterization of novel poly(urethane-urea) elastomers, which are used for their heat resistance and mechanical properties (Oprea et al., 2020). This indicates its potential use in creating materials with specific desired properties.
Coordination Chemistry and Supramolecular Structures
The compound and its derivatives play a role in coordination chemistry and the formation of supramolecular structures. Research has shown their involvement in the self-assembly of metal organic cages, demonstrating their utility in constructing complex molecular architectures (Yi et al., 2012).
Safety and Hazards
The safety information available indicates that 1,3-Bis(4-methylpyridin-2-yl)urea may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
1,3-bis(4-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-3-5-14-11(7-9)16-13(18)17-12-8-10(2)4-6-15-12/h3-8H,1-2H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWGYNUFWIWEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=NC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


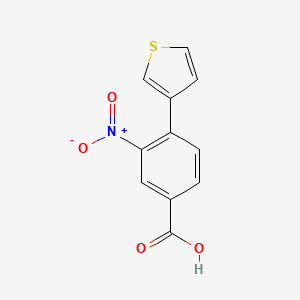
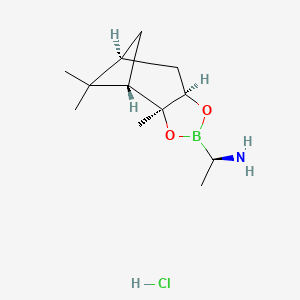

![4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167417.png)
![2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline](/img/structure/B3167421.png)
![4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167422.png)
